molecular formula C18H16N2O4S B2401417 Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 946318-57-6

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2401417
CAS RN: 946318-57-6
M. Wt: 356.4
InChI Key: SRCMOIWNRSAOSB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a type of thiophene derivative that has been synthesized in recent years due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in the growth of cancer cells. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has been found to have biochemical and physiological effects that make it a promising compound for scientific research. It has been found to inhibit the growth of cancer cells, to have neuroprotective effects, and to exhibit good charge transport properties. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate in lab experiments include its potential applications in various fields of scientific research, its good charge transport properties, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate. Further research is needed to fully understand its mechanism of action and to determine its potential side effects. The compound could also be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the compound could be further optimized for its use in organic electronics, with the goal of improving its charge transport properties.

Synthesis Methods

The synthesis of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to obtain 3-methylisoxazole-5-carbonyl chloride. This is then reacted with ethyl 5-phenylthiophene-2-carboxylate in the presence of triethylamine to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its use in organic electronics, as it exhibits good charge transport properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. The compound has been found to inhibit the growth of cancer cells and to have neuroprotective effects.

properties

IUPAC Name

ethyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-23-18(22)16-13(19-17(21)14-9-11(2)20-24-14)10-15(25-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMOIWNRSAOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

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